2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with dimethoxyphenyl groups and a thiazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The pyrazole intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound is produced at a high purity suitable for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but lacks the pyrazole and thiazole rings.
5-amino-pyrazoles: Share the pyrazole ring but differ in other substituents and overall structure.
Uniqueness
2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its combination of pyrazole and thiazole rings, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H25N3O4S |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[3,5-bis(2,4-dimethoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C28H25N3O4S/c1-32-19-10-12-21(26(14-19)34-3)23-16-25(22-13-11-20(33-2)15-27(22)35-4)31(30-23)28-29-24(17-36-28)18-8-6-5-7-9-18/h5-17H,1-4H3 |
InChI Key |
CBTXTFHLACGJJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC)OC |
Origin of Product |
United States |
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